

# USP Reference Standard Cross-Reference for Fesoterodine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-Desmethyl 2-Methylene Fesoteridone Mandelate
CAS No.:	1390644-38-8
Cat. No.:	B568813

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## Executive Summary & Regulatory Landscape[1]

Fesoterodine fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). Unique among antimuscarinics, it functions as a prodrug, relying on rapid hydrolysis by non-specific plasma esterases to generate its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

For analytical scientists, this prodrug mechanism introduces specific stability challenges during impurity profiling. As of early 2026, the regulatory landscape for Fesoterodine reference standards (RS) is in a transitional phase:

- USP (United States Pharmacopeia): A monograph for Fesoterodine Fumarate was proposed in Pharmacopeial Forum 49(6) (Jan 2024).[2] Official USP Reference Standards have been released to support this new monograph.[2]
- EP (European Pharmacopoeia): Currently, there is no specific monograph for Fesoterodine Fumarate in the Ph. Eur. Manufacturers typically rely on Active Substance Master Files

(ASMF) or in-house specifications aligned with the innovator product (Toviaz®).

This guide provides a technical cross-reference between the official USP standards and the chemical realities required for global compliance, filling the gap where harmonized EP standards are absent.

## Reference Standard Cross-Reference Table

The following table maps the official USP Reference Standards to their chemical identities and CAS numbers. Since no official EP reference standards exist for this molecule, "In-House/Third-Party" alternatives are listed for researchers sourcing materials for non-compendial testing.

USP Catalog #	USP Reference Standard Name	Chemical Name / Identity	CAS Number	Role in Analysis
1269833	Fesoterodine Fumarate RS	Isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester hydrogen fumarate	286930-03-8	Assay / Identification Primary standard for potency assignment. <sup>[3]</sup>
1269811	Fesoterodine Chloromandelate RS	(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-chloro-2-phenylacetate	Proprietary	Process Impurity Key intermediate marker in specific synthetic routes.
N/A	Active Metabolite (5-HMT)	2-(3-Diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol (Desfesoterodine)	124937-52-6	Degradant / Metabolite Major hydrolysis product; often requires third-party CRM if not supplied by USP.
N/A	Fesoterodine S-Enantiomer	(S)-Fesoterodine Fumarate	N/A	Chiral Impurity Critical for enantiomeric purity testing (Chiral HPLC).

“

*Critical Note: The USP currently lists Sodium Tartrate Dihydrate RS (Cat #1614909) as a related standard for Fesoterodine.[2] This is likely used for water determination calibration or specific counter-ion identification tests within the proposed monograph.*

## Technical Analysis: The Prodrug Instability Challenge

The primary analytical challenge with Fesoterodine is its ester linkage. Unlike Tolterodine, Fesoterodine contains a phenolic ester that is susceptible to hydrolysis not just in vivo, but also in solution during sample preparation.

### Hydrolysis Pathway Visualization

The following diagram illustrates the conversion of Fesoterodine to its active metabolite (5-HMT). Analytical methods must separate these two species with high resolution (>2.0) to prevent integration errors.



Figure 1: Fesoterodine Hydrolysis and Degradation Pathway

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## Performance Comparison: USP Proposed vs. In-House Methods

Feature	USP Proposed Monograph Method	Typical In-House / Innovator Method
Column	Kromasil C18 (L1) & Kromasil C8 (L7)	Waters Symmetry C18 or equivalent
Mobile Phase	TFA / Water / Methanol (Acidic pH)	Ammonium Acetate / Acetonitrile (pH ~3.8)
Critical Pair	Fesoterodine / S-Enantiomer	Fesoterodine / 5-HMT
Detection	UV @ 220 nm	UV @ 215-220 nm
Risk Factor	Acidic Hydrolysis: The use of TFA can induce on-column hydrolysis if run times are long.	pH Sensitivity: Ammonium acetate buffers must be strictly controlled to prevent peak broadening.

## Experimental Protocol: Secondary Standard Qualification

Since USP standards are expensive and often reserved for final release testing, researchers frequently use "Secondary Standards" (in-house synthesized or third-party sourced) for routine development.

Objective: Qualify a non-compendial Fesoterodine Fumarate batch as a Secondary Reference Standard against the USP Primary RS.

### Reagents & Equipment

- Primary Standard: USP Fesoterodine Fumarate RS (Current Lot).[2]
- Candidate Standard: High-purity (>99.5%) in-house batch.
- Instrument: HPLC with PDA detector (Agilent 1290 or Waters H-Class).
- Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (to stabilize the ester).

### Step-by-Step Qualification Workflow

- System Suitability Setup:
  - Inject the System Suitability Solution (containing Fesoterodine and 5-HMT).
  - Requirement: Resolution ( $R_s$ ) between Fesoterodine and 5-HMT  $> 2.0$ . Tailing factor  $< 1.5$ .<sup>[4]</sup>
- Standard Preparation (n=6):
  - Prepare duplicate stock solutions of the USP Primary RS and Candidate Secondary RS.
  - Dilute to working concentration (e.g., 50  $\mu\text{g/mL}$ ) in triplicate.
  - Critical Step: Keep solutions at 4°C until injection to prevent spontaneous hydrolysis.
- Analysis Sequence:
  - Inject: Blank -> USP RS (x5) -> Candidate RS (x2) -> USP RS (bracketing).
- Calculation of Potency (As-Is):
  - : Average Peak Area
  - : Weight (mg)
  - : Purity/Potency of Primary Standard (%)
- Acceptance Criteria:
  - The calculated potency must be within 99.0% – 101.0% of the USP Primary Standard.
  - The impurity profile (by Relative Retention Time) must match.

## Qualification Logic Diagram

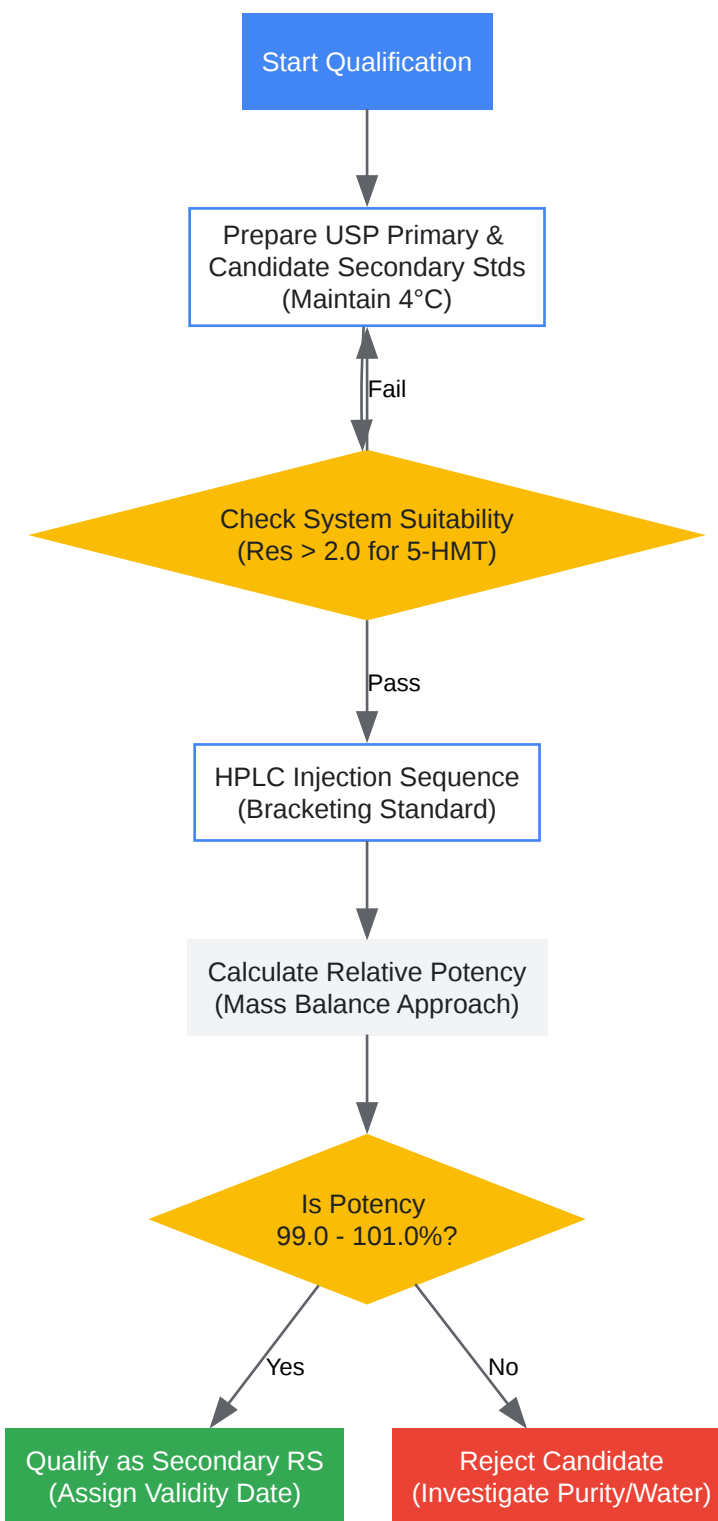


Figure 2: Secondary Reference Standard Qualification Workflow

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## References

- United States Pharmacopeia (USP). USP Monograph: Fesoterodine Fumarate (Proposed). [2] [5] Pharmacopeial Forum 49(6). [2] Rockville, MD: United States Pharmacopeial Convention; 2024.
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## Sources

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- [3. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. genesmiddeleninformatiebank.nl \[genesmiddeleninformatiebank.nl\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [USP Reference Standard Cross-Reference for Fesoterodine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b568813/docs#usp-reference-standard-cross-reference-for-fesoterodine\]](https://www.benchchem.com/product/b568813/docs#usp-reference-standard-cross-reference-for-fesoterodine)

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